

TBPB: A Potent Metal-Free Catalyst for Cross-Coupling Reactions

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Compound of Interest

Compound Name: *Tbpb*

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A detailed comparison of tert-butyl peroxybenzoate (**TBPB**) with other organic peroxides showcases its efficacy and versatility in facilitating carbon-carbon bond formation without the need for transition metal catalysts. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **TBPB**'s performance, supported by experimental data and detailed protocols.

In the ever-evolving landscape of synthetic organic chemistry, the demand for greener, more sustainable, and cost-effective methodologies is paramount. Transition metal-catalyzed cross-coupling reactions, while powerful, often come with drawbacks such as catalyst toxicity, product contamination, and high costs. This has spurred the exploration of metal-free alternatives, with organic peroxides emerging as promising radical initiators for these transformations. Among them, tert-butyl peroxybenzoate (**TBPB**) has demonstrated significant potential, offering high yields and broad functional group tolerance in various cross-coupling reactions.

This guide delves into a comparative analysis of **TBPB** against other commonly used organic peroxides, namely di-tert-butyl peroxide (DTBP), dicumyl peroxide (DCP), and tert-butyl hydroperoxide (TBHP), in metal-free cross-coupling reactions.

Performance Comparison of Organic Peroxides

The efficacy of an organic peroxide as a radical initiator in cross-coupling reactions is highly dependent on the specific reaction conditions and substrates involved. The following table summarizes the performance of **TBPB** and its alternatives in various metal-free cross-coupling reactions, highlighting the superior performance of **TBPB** in certain applications.

Reaction Type	Substrates	Peroxide	Yield (%)	Reference
C-3 Acylation/Benzoylation of 2H-Indazoles	2-aryl-2H-indazoles and aldehydes	TBPB	82	[1]
DTBP	70	[1]		
DCP	51	[1]		
C2-Alkylation of Azoles	Azoles and alcohols/ethers	TBHP	Good	[2]
TBPB	Moderate	[2]		
DCP	Moderate	[2]		
DTBP	Low	[2]		
Oxidative Difunctionalization of Aryl Alkynoates	Aryl alkynoates and toluene derivatives	TBHP	Good	[2]
Cumene Hydroperoxide	Good	[2]		
TBPB	Reduced	[2]		
DTBP	Reduced	[2]		
DCP	Reduced	[2]		
Benzoyl Peroxide (BPO)	Reduced	[2]		
Oxidative Coupling of Quinoxalin-2(1H)-ones	Quinoxalin-2(1H)-ones and coumarin derivatives	TBHP	Good	
K ₂ S ₂ O ₈	Good			

TBPB	Ineffective
DTBP	Ineffective

As evidenced by the data, **TBPB** demonstrates superior performance in the C-3 acylation and benzylation of 2H-indazoles, a significant reaction in the synthesis of biologically active compounds.^[1] While TBHP proves more effective in other transformations like the C2-alkylation of azoles, **TBPB** still provides moderate yields, showcasing its utility across different reaction types.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methodologies. Below are representative protocols for cross-coupling reactions utilizing **TBPB** and DTBP.

TBPB-Promoted C-3 Acylation of 2-aryl-2H-indazoles

A mixture of 2-aryl-2H-indazole (0.5 mmol), aldehyde (1.0 mmol, 2.0 equiv.), and **TBPB** (1.25 mmol, 2.5 equiv.) in chlorobenzene (3 mL) is heated at 110 °C for 24 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired C-3 acylated 2-aryl-2H-indazole.^[1]

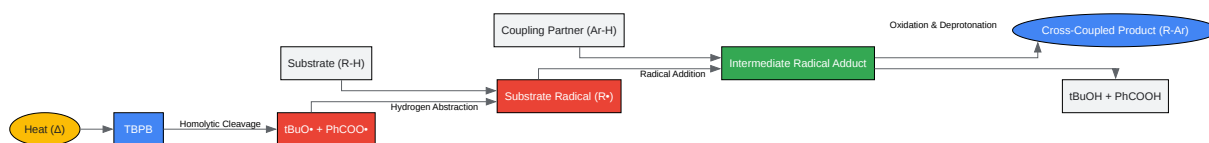
DTBP-Promoted Thiolation of Cycloalkanes

In a sealable reaction tube, diaryl disulfide (0.5 mmol), cycloalkane (2.0 mL), and di-tert-butyl peroxide (DTBP) (2.0 mmol, 4.0 equiv.) are combined. The tube is sealed and the reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is purified directly by column chromatography on silica gel to yield the corresponding cycloalkyl aryl sulfide.

Reaction Mechanism and Logical Workflow

The metal-free cross-coupling reactions promoted by organic peroxides like **TBPB** proceed through a free-radical mechanism. The peroxide acts as a radical initiator, generating reactive

radical species that drive the C-H activation and subsequent C-C bond formation.

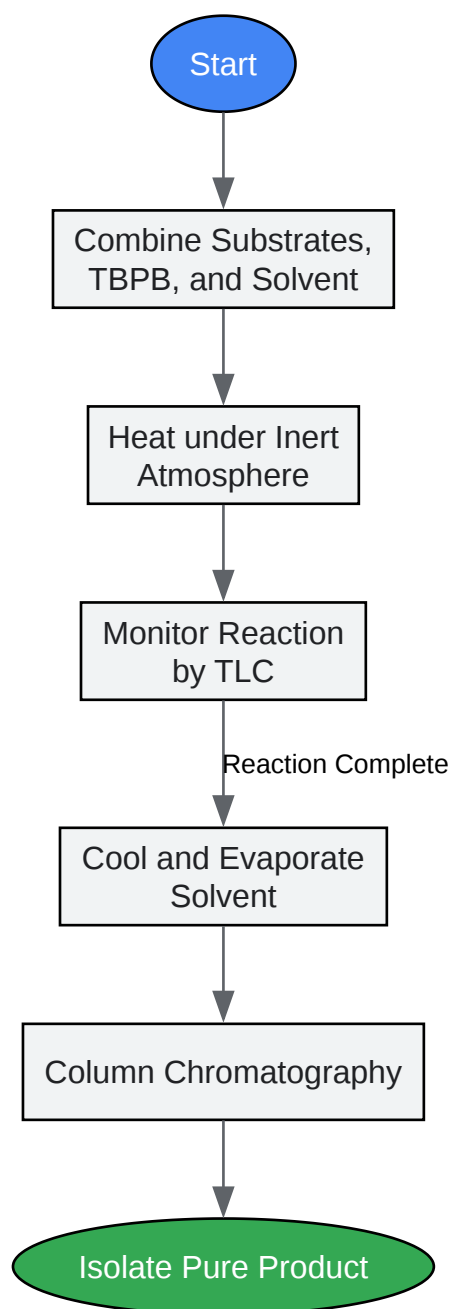


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Caption: Proposed radical mechanism for **TBPB**-promoted cross-coupling.

The process begins with the thermal decomposition of **TBPB** into tert-butoxy and benzoyloxy radicals. These primary radicals then abstract a hydrogen atom from the substrate to generate a substrate radical. This radical subsequently adds to the coupling partner, forming an intermediate radical adduct. Finally, oxidation and deprotonation of this intermediate yield the desired cross-coupled product and byproducts.

The experimental workflow for a typical **TBPB**-promoted cross-coupling reaction is outlined below.



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Caption: General experimental workflow for **TBPB**-catalyzed cross-coupling.

Conclusion

TBPB stands out as a highly effective and versatile metal-free alternative for a range of cross-coupling reactions. Its ability to initiate radical C-H activation under relatively mild conditions, coupled with its commercial availability and ease of handling, makes it an attractive option for

synthetic chemists. While the choice of the optimal organic peroxide is reaction-dependent, **TBPB** has demonstrated superior or comparable performance in several key transformations, solidifying its position as a valuable tool in the pursuit of more sustainable and efficient chemical synthesis. The provided data and protocols offer a solid foundation for researchers to explore the potential of **TBPB** in their own synthetic endeavors.

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